molecular formula C20H30N2OS B12229095 1-(4-Tert-butylbenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

1-(4-Tert-butylbenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B12229095
M. Wt: 346.5 g/mol
InChI Key: SZHNEIWRQFTMTB-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a tert-butylbenzoyl group and a thiolan-3-yl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.

    Introduction of the Tert-butylbenzoyl Group: This step may involve the acylation of the diazepane ring using 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiolan-3-yl Group: This could be done through nucleophilic substitution reactions where the thiolan-3-yl group is introduced using a suitable thiol reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted diazepanes.

Scientific Research Applications

1-(4-Tert-butylbenzoyl)-4-(thiolan-3-yl)-1,4-diazepane may have applications in several fields:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylbenzoyl)-4-(thiolan-3-yl)-1,4-diazepane: can be compared with other diazepanes, such as:

Uniqueness

  • The presence of the tert-butyl group in the benzoyl moiety may impart unique steric and electronic properties, affecting the compound’s reactivity and interactions.
  • The thiolan-3-yl group may provide specific binding interactions or reactivity that distinguishes it from other diazepanes.

Properties

Molecular Formula

C20H30N2OS

Molecular Weight

346.5 g/mol

IUPAC Name

(4-tert-butylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C20H30N2OS/c1-20(2,3)17-7-5-16(6-8-17)19(23)22-11-4-10-21(12-13-22)18-9-14-24-15-18/h5-8,18H,4,9-15H2,1-3H3

InChI Key

SZHNEIWRQFTMTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3

Origin of Product

United States

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